

# Spectrophotometric determination of rhenium using N,N'-Dimethyldithiooxamide

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## Compound of Interest

Compound Name: *N,N'*-Dimethyldithiooxamide

Cat. No.: B089502

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## Application Note: Spectrophotometric Determination of Rhenium

### A Highly Sensitive Catalytic Method for the Quantification of Rhenium using N,N'-Dimethyldithiooxamide

This application note details a highly selective and sensitive catalytic spectrophotometric method for the determination of nanogram quantities of rhenium. The protocol is intended for researchers, scientists, and professionals in drug development and related fields who require precise measurement of trace rhenium concentrations.

**Principle of the Method:** The method is based on the catalytic effect of rhenium (IV) ions on the reduction of **N,N'-Dimethyldithiooxamide** (DMDTO) by tin (II) chloride in an alkaline medium. [1] This reaction produces a distinct blue-colored product, which exhibits a maximum absorbance at a wavelength of 634 nm. [1] The intensity of the blue color, measured spectrophotometrically, is directly proportional to the concentration of rhenium in the sample over a defined range. The catalytic nature of the reaction provides excellent sensitivity, allowing for the determination of rhenium at nanogram per milliliter (ng/mL) levels. [1]

#### Key Features:

- **High Sensitivity:** Capable of determining rhenium in the range of 2 to 15 ng/mL. [1]

- **High Selectivity:** The method shows high selectivity for rhenium, with no significant interference from a 1000-fold excess of various ions, including Mo(VI), W(VI), Cd(II), Mn(II), Cu(II), and Fe(III).<sup>[1]</sup>
- **Versatility:** Applicable to various sample matrices, including the determination of rhenium in molybdenite following alkaline fusion and water extraction.<sup>[1]</sup>
- **Simplicity:** The procedure involves a straightforward colorimetric reaction and standard spectrophotometric measurement.

Applications: This method is particularly suitable for:

- Trace metal analysis in geological samples (e.g., molybdenite).
- Quality control in the production of rhenium-containing alloys and catalysts.
- Environmental monitoring of rhenium levels.
- Research and development in fields where trace rhenium quantification is critical.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters of the spectrophotometric determination of rhenium using **N,N'-Dimethyldithiooxamide**.

Parameter	Value	Reference
Maximum Absorbance Wavelength ( $\lambda_{\text{max}}$ )	634 nm	[1]
Linear Concentration Range	2 - 15 ng/mL	[1]
Color of Complex	Blue	[1]
Principle	Catalytic reduction of N,N'-Dimethyldithiooxamide by Sn(II) in the presence of Re(IV)	[1]
Medium	Alkaline	[1]
Measurement Time Intervals	Fixed intervals of 10 or 33 minutes after the addition of the tin(II) solution	[1]

## Experimental Protocols

### 1. Preparation of Reagents

- **Standard Rhenium Stock Solution (1000  $\mu\text{g/mL}$ ):** Dissolve an appropriate amount of a certified rhenium salt (e.g., potassium perrhenate,  $\text{KReO}_4$ ) in deionized water. Acidify slightly with a few drops of dilute sulfuric acid to ensure stability.
- **Working Rhenium Standard Solutions (2-15 ng/mL):** Prepare a series of working standards by serial dilution of the stock solution with deionized water immediately before use.
- **N,N'-Dimethyldithiooxamide (DMDTO) Solution:** The exact concentration is not specified in the available literature and should be optimized by the user. A starting point would be to prepare a solution in a suitable organic solvent like ethanol or dimethylformamide (DMF) that is miscible with the aqueous reaction medium.
- **Tin (II) Chloride Solution:** The exact concentration is not specified in the available literature and should be optimized by the user. To prepare a stable stock solution, dissolve tin (II) chloride dihydrate ( $\text{SnCl}_2 \cdot 2\text{H}_2\text{O}$ ) in concentrated hydrochloric acid to prevent hydrolysis and

oxidation. The solution should be stored in a dark, tightly sealed container. A fresh working solution should be prepared daily by diluting the stock solution with deionized water.

- **Alkaline Medium:** The specific alkaline medium and its concentration are not detailed in the available literature and require optimization. A solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) of a suitable molarity should be prepared in deionized water.

## 2. Sample Preparation: Determination of Rhenium in Molybdenite

This protocol is based on the mention of determining rhenium in molybdenite after alkaline fusion.<sup>[1]</sup>

- **Alkaline Fusion:** Weigh a precise amount of the finely ground molybdenite sample into a nickel crucible. Add a significant excess of an alkaline flux (e.g., a mixture of sodium carbonate and sodium peroxide or sodium hydroxide).
- **Fusion:** Heat the crucible gradually to a dull red heat (approximately 500-600 °C) in a muffle furnace until the sample is completely decomposed.
- **Leaching:** Allow the crucible to cool to room temperature. Place the crucible in a beaker and leach the fused mass with warm deionized water.
- **Filtration:** Filter the resulting solution to remove any insoluble residue.
- **Dilution:** Dilute the filtrate to a known volume with deionized water. This solution is now ready for analysis.

## 3. Spectrophotometric Measurement Procedure

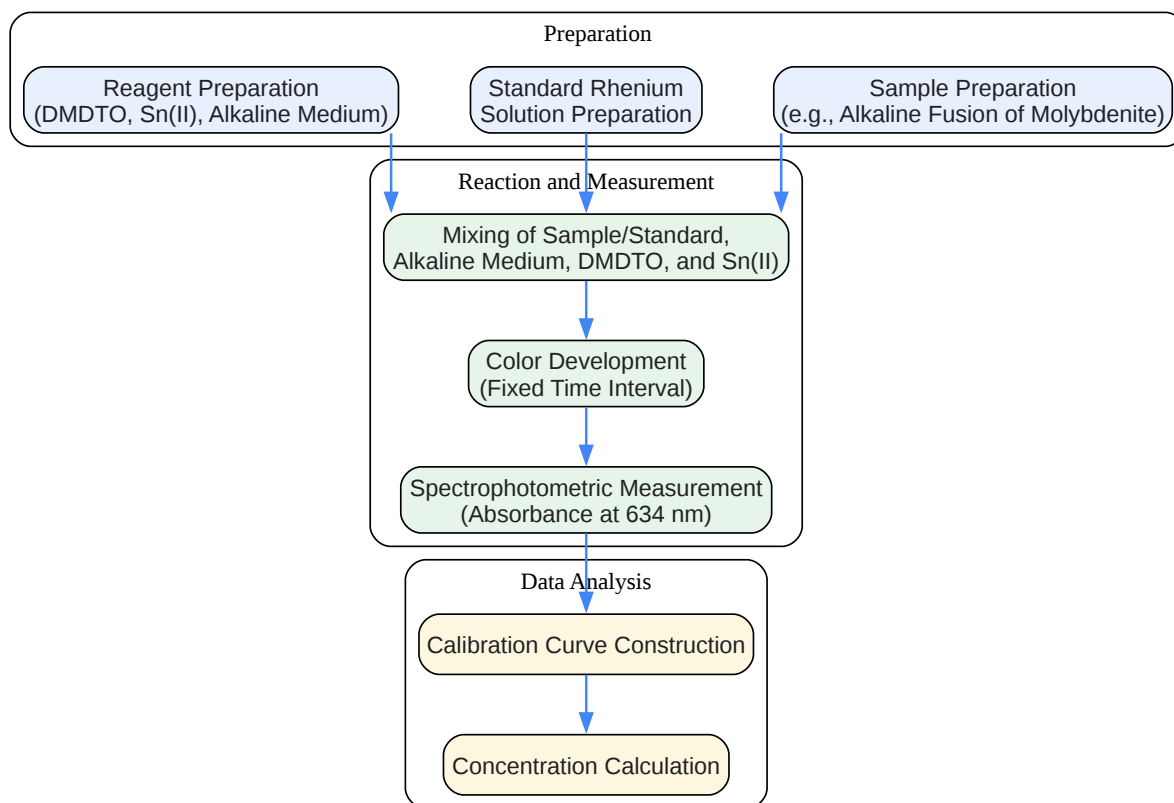
- **Blank Preparation:** In a suitable volumetric flask, add the same volume of all reagents (alkaline medium, DMDTO solution, and tin(II) solution) as used for the standards and samples, but replace the rhenium solution with deionized water.
- **Standard and Sample Preparation:**
  - Pipette a known volume of the appropriate working rhenium standard solution or the prepared sample solution into a series of volumetric flasks.

- Add the alkaline medium and the **N,N'-Dimethyldithiooxamide** solution.
- Initiate the reaction by adding the tin(II) chloride solution.
- Bring the solution to the final volume with deionized water and mix thoroughly.
- Color Development: Allow the color to develop for a fixed time interval (e.g., 10 or 33 minutes, as suggested in the literature) at a constant temperature.[\[1\]](#)
- Absorbance Measurement: Measure the absorbance of the blue solution at 634 nm using a spectrophotometer, with the blank solution as the reference.

#### 4. Calibration Curve and Calculation

- Plot a calibration curve of absorbance versus the concentration of the rhenium standards.
- Determine the concentration of rhenium in the sample solution from the calibration curve using the measured absorbance.
- Calculate the final concentration of rhenium in the original sample, taking into account all dilution factors.

## Diagrams



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Caption: Experimental workflow for the spectrophotometric determination of rhenium.



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Caption: Logical relationship of components in the catalytic reaction.

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## References

- 1. Highly selective catalytic spectrophotometric determination of nanogram amounts of rhenium with N,N-dimethyldithiooxamide in alkaline medium - Analytical Communications (RSC Publishing) [pubs.rsc.org]
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